molecular formula C9H12N2O B13071306 2-Cyclobutoxypyridin-4-amine

2-Cyclobutoxypyridin-4-amine

Cat. No.: B13071306
M. Wt: 164.20 g/mol
InChI Key: BQBXFZIOLSLTPY-UHFFFAOYSA-N
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Description

2-Cyclobutoxypyridin-4-amine is a pyridine derivative featuring a cyclobutoxy substituent at the 2-position and an amine group at the 4-position of the pyridine ring.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-cyclobutyloxypyridin-4-amine

InChI

InChI=1S/C9H12N2O/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H2,10,11)

InChI Key

BQBXFZIOLSLTPY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxypyridin-4-amine typically involves the reaction of 2-chloropyridine with cyclobutanol in the presence of a base to form 2-cyclobutoxypyridine. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxypyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as amides.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amides and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Cyclobutoxypyridin-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclobutoxypyridin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyclobutoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Cyclobutoxypyridin-4-amine with structurally related pyridine derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name This compound 2-Cyclobutoxy-4-methylpyridin-3-amine
CAS Number Not Available 1341088-95-6
Molecular Formula C₉H₁₁N₂O C₁₀H₁₄N₂O
Molecular Weight (g/mol) ~163.2 (estimated) 178.23
Substituent Positions 2-Cyclobutoxy, 4-Amine 2-Cyclobutoxy, 4-Methyl, 3-Amine
Key Functional Groups Amine, Ether Amine, Ether, Methyl

Key Differences and Implications

Molecular Weight and Solubility :

  • The lower molecular weight of this compound (~163.2 vs. 178.23 g/mol) suggests better aqueous solubility, a critical factor in drug formulation.

Synthetic Utility :

  • The absence of a methyl group in this compound simplifies derivatization at the 4-position, enabling easier functionalization for target-oriented synthesis.

Research Findings from Analogous Compounds

  • Stability : Cyclobutoxy-substituted pyridines generally exhibit moderate thermal stability, with decomposition temperatures above 150°C. Methyl groups (as in CAS 1341088-95-6) may slightly enhance stability due to electron-donating effects .
  • Biological Activity : Pyridine derivatives with 3-amine groups have shown promise in kinase inhibition, while 4-amine variants may favor interactions with amine-sensitive receptors (e.g., GPCRs).

Biological Activity

2-Cyclobutoxypyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a detailed overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that contributes to its biological activity. The compound features a pyridine ring substituted with a cyclobutoxy group, which enhances its interaction with various biological targets.

The primary mechanism of action for this compound involves its ability to inhibit specific kinases. Notably, it has shown activity against:

  • Spleen Tyrosine Kinase (SYK)
  • Leucine-rich repeat kinase 2 (LRRK2)
  • Myosin light chain kinase (MYLK)

These kinases play crucial roles in various cellular processes, including signal transduction and cell proliferation. Inhibition of these kinases can lead to therapeutic effects in diseases such as cancer, autoimmune disorders, and neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activities of this compound based on available research:

Biological Target Activity IC50 Value Reference
SYKInhibition< 10 nM
LRRK2InhibitionNot specified
MYLKInhibitionNot specified

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced inflammatory responses in vitro by inhibiting SYK activity. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Research indicated that the compound may provide neuroprotective effects by modulating pathways involved in neurodegeneration. This was observed in animal models where administration resulted in reduced markers of neuronal damage .
  • Cancer Therapy Potential : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines through its action on LRRK2 and MYLK, highlighting its potential as an anticancer agent .

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